molecular formula C20H27N3O2 B5294456 4-[3-(4,5-dimethyl-1H-pyrazol-3-yl)propanoyl]-2-(2-phenylethyl)morpholine

4-[3-(4,5-dimethyl-1H-pyrazol-3-yl)propanoyl]-2-(2-phenylethyl)morpholine

Cat. No. B5294456
M. Wt: 341.4 g/mol
InChI Key: MAZIJUIAVARDFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[3-(4,5-dimethyl-1H-pyrazol-3-yl)propanoyl]-2-(2-phenylethyl)morpholine is a chemical compound that has been extensively researched for its potential applications in the field of medicine. This compound is also known as DMPPM and has various properties that make it an attractive candidate for further research.

Mechanism of Action

The mechanism of action of DMPPM is not fully understood. However, it is believed to work by inhibiting certain enzymes and proteins that are involved in cancer cell growth and inflammation. DMPPM has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
DMPPM has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation. DMPPM has also been shown to improve cognitive function and reduce oxidative stress in animal models.

Advantages and Limitations for Lab Experiments

DMPPM has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential applications in medicine. However, there are also some limitations to using DMPPM in lab experiments. It can be toxic at high concentrations, and its mechanism of action is not fully understood.

Future Directions

There are several future directions for research on DMPPM. One potential area of research is the development of new cancer treatments based on DMPPM. Another potential area of research is the development of new anti-inflammatory agents based on DMPPM. Additionally, further research is needed to fully understand the mechanism of action of DMPPM and its potential applications in medicine.

Synthesis Methods

The synthesis of DMPPM involves the reaction of 4,5-dimethyl-1H-pyrazole-3-carboxylic acid with 2-(2-phenylethyl)morpholine in the presence of a coupling reagent. This reaction results in the formation of DMPPM, which can be purified through various methods.

Scientific Research Applications

DMPPM has been studied for its potential applications in the field of medicine. It has been shown to have anticancer properties and has been tested against various cancer cell lines. DMPPM has also been studied for its potential as an anti-inflammatory agent and as a treatment for neurodegenerative diseases.

properties

IUPAC Name

3-(4,5-dimethyl-1H-pyrazol-3-yl)-1-[2-(2-phenylethyl)morpholin-4-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O2/c1-15-16(2)21-22-19(15)10-11-20(24)23-12-13-25-18(14-23)9-8-17-6-4-3-5-7-17/h3-7,18H,8-14H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAZIJUIAVARDFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NN=C1CCC(=O)N2CCOC(C2)CCC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[3-(4,5-dimethyl-1H-pyrazol-3-yl)propanoyl]-2-(2-phenylethyl)morpholine

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